molecular formula C6H14ClNO2 B2790774 ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride CAS No. 1398569-78-2

((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride

Cat. No.: B2790774
CAS No.: 1398569-78-2
M. Wt: 167.63
InChI Key: ZUUGGVWNTHMQCC-IBTYICNHSA-N
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Description

Historical Development of Tetrahydropyran (THP) Derivatives in Academia

The academic exploration of tetrahydropyran derivatives began in earnest during the mid-20th century, driven by their prevalence in biologically active natural products. Early methodologies focused on cyclization reactions, such as the stereoselective reduction of six-membered hemiacetals pioneered by Kishi and colleagues in the 1980s, which enabled access to THP frameworks with precise stereocontrol. This work laid the groundwork for synthesizing marine macrolides like neopeltolide, where THP rings are critical to biological activity.

The 2000s witnessed significant advancements in catalytic methods. Chan’s doctoral research in 2007 demonstrated the utility of In(OTf)₃-catalyzed Prins cyclization for constructing 2,6-disubstituted THP derivatives, achieving high diastereoselectivity through substrate-controlled mechanisms. Concurrently, Jacobsen’s chiral chromium(III) catalysts revolutionized hetero-Diels-Alder cycloadditions, enabling asymmetric synthesis of THP-containing natural products. By 2014, a comprehensive review cataloged over 15 distinct THP synthesis strategies, underscoring the field’s maturation and diversification.

Table 1: Milestones in THP Derivative Synthesis

Year Development Key Contribution Reference
1980 Stereoselective hemiacetal reduction Kishi’s method for THP ring formation
2007 Catalytic Prins cyclization Chan’s In(OTf)₃-mediated synthesis of 4-halo-THPs
2014 Multicomponent strategy review Compilation of 15+ THP synthesis methods

Significance of Aminotetrahydropyrans in Organic and Medicinal Chemistry

Aminotetrahydropyrans occupy a unique niche due to their dual functionality: the THP ring provides conformational rigidity, while the amine group enables hydrogen bonding and catalytic interactions. In natural product synthesis, these compounds serve as precursors to ionophoric macrolides like bryostatin 1, which disrupt microbial ion gradients. Medicinally, 4-aminotetrahydropyran derivatives are pivotal in developing neuromodulatory agents, where their ability to cross the blood-brain barrier enhances therapeutic targeting.

The stereochemical complexity of compounds like ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride enables their use as chiral building blocks. For instance, Hong’s intramolecular oxa-Michael addition cascade leverages dithioacetal-directed stereocontrol to synthesize 2,6-cis-THP derivatives, a strategy applicable to pharmaceutical intermediates. Furthermore, Taylor’s radical cyclization approach combines ether transfer and tin hydride-mediated reactions to construct THP rings with >19:1 diastereoselectivity, demonstrating the synergy between methodology and application.

Current Research Landscape for this compound

Recent studies emphasize enantioselective routes to this compound, leveraging advances in asymmetric catalysis. The compound’s stereochemistry makes it invaluable for synthesizing β-amino alcohol motifs, which are prevalent in kinase inhibitors and G-protein-coupled receptor modulators. Current methodologies often begin with enantiomerically pure starting materials, such as methyl (R)-3-methylglutarate, which undergo sequential allylation, ozonolysis, and stereoretentive functionalization.

Table 2: Synthetic Approaches to this compound

Method Key Steps Selectivity Reference
Asymmetric allylation Soderquist’s reagent-mediated C–C bond formation >20:1 dr
Radical cyclization n-Bu₃SnH/AIBN-mediated ring closure 95% yield, 19:1 dr
Prins cyclization In(OTf)₃-catalyzed halo-THP synthesis 71% yield

Ongoing research explores the compound’s utility in polymer chemistry, where its amine group facilitates crosslinking in thermostable resins. Additionally, biochemical studies employ it to probe enzyme active sites, leveraging its hydrogen-bonding capacity to map catalytic residues.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,5R)-5-aminooxan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-1-2-6(3-8)9-4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUGGVWNTHMQCC-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC[C@@H]1N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Biological Activities

The compound has been studied for its biological activities, particularly its potential as an antiviral agent. Research indicates that compounds with similar structures exhibit antiviral properties, which could be explored further for therapeutic applications.

Antiviral Activity

A study on related N-heterocyclic compounds demonstrated that they possess antiviral activity against the Tobacco Mosaic Virus (TMV) by interacting with viral RNA. This suggests that ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride could also exhibit similar properties, warranting further investigation into its efficacy against viral pathogens .

Applications in Medicinal Chemistry

  • Drug Development : The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutics.
  • Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at treating infectious diseases or other medical conditions.
  • Biochemical Research : Its role in biochemical pathways can be studied to understand its mechanism of action and potential interactions with other biomolecules.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride

Structural Differences :

  • Features a cyclohexyl ester backbone with a 4-aminobutyrate moiety, contrasting with the pyran ring in the target compound.
  • The isopropyl and methyl substituents on the cyclohexyl group may enhance lipophilicity compared to the hydroxymethyl group in ((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride.

(2S)-2,5-Diaminopentanamide Dihydrochloride

Structural and Functional Contrasts :

  • Linear diaminopentanamide structure with two hydrochloride ions (C$5$H${13}$N$3$O•(HCl)$2$) .
  • The dual amino groups may enhance its utility in crosslinking or chelation applications.

Quinine Hydrochloride (CAS 130-89-2)

Chemical Profile :

  • IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrochloride .
  • Contains a bicyclic quinuclidine core and methoxyquinoline moiety, distinguishing it from the simpler pyran scaffold of the target compound .

Comparative Data Table

Compound Key Features Applications Safety/Handling
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol HCl Chiral pyran ring, hydroxymethyl and amino substituents; discontinued commercial status Pharmaceutical research, chiral building block Limited data; assume standard amine precautions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate HCl High-yield synthesis (96%), lipophilic cyclohexyl ester Prodrugs, analytical standards Soluble in methanol/DMSO; no hazards reported
(2S)-2,5-Diaminopentanamide dihydrochloride Linear diamine, non-cyclic structure Crosslinking, chelation Non-hazardous but precautionary PPE advised
Quinine HCl Bicyclic quinuclidine, methoxyquinoline; antimalarial activity Therapeutics, flavoring agent Well-documented toxicity; regulated use

Research and Development Implications

The structural diversity among these compounds underscores the importance of ring systems (pyran vs. cyclohexyl vs. bicyclic) and functional groups (amino, hydroxymethyl, ester) in modulating solubility, bioactivity, and application scope. While this compound’s discontinuation limits current research, its chiral pyran scaffold remains valuable for designing novel bioactive molecules. Future studies could explore its enantioselective synthesis or derivatives to address availability challenges.

Biological Activity

((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride, with the chemical formula C6H14ClNO2 and CAS number 1398569-79-3, is a compound of growing interest in biological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC6H14ClNO2
Molar Mass131.17 g/mol
Density1.060 g/cm³ (predicted)
Boiling Point238.8 °C (predicted)
pKa14.48 (predicted)

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The compound is hypothesized to modulate enzyme activity, thereby influencing various cellular processes. Its unique stereochemistry and the presence of the hydrochloride group enhance its solubility and reactivity, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria. For instance, studies conducted on related compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings due to its resistance to common antibiotics .

Antiproliferative Effects

This compound has also been evaluated for its antiproliferative effects on cancer cell lines. Preliminary data suggest that it may inhibit the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, indicating potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the compound's ability to interact with bacterial cell wall synthesis pathways, leading to effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains ranged from 62.5 µg/mL to 78.12 µg/mL .
  • Cancer Cell Lines : In another investigation, the compound was tested on HeLa and A549 cells, showing IC50 values of 226 µg/mL and 242.52 µg/mL respectively. These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

Pharmacological Studies

Recent pharmacological studies have focused on optimizing the compound's properties for better bioavailability and efficacy. The exploration of its structure-activity relationship (SAR) has been crucial in identifying modifications that enhance its biological activity while reducing toxicity .

In Silico Studies

Computational studies have also been employed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with key proteins involved in cell signaling and metabolism, providing insights into potential therapeutic pathways.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol hydrochloride, and how are chiral centers preserved?

  • Methodological Answer : Synthesis involves multi-step protection-deprotection strategies. Key steps include:

  • Chiral control : Use of enantioselective catalysts or chiral auxiliaries to maintain (2S,5R) configuration.
  • Reaction monitoring : Thin-layer chromatography (TLC) and ¹H/¹³C NMR for tracking intermediates and verifying stereochemistry .
  • Final purification : Recrystallization or preparative HPLC to achieve >95% purity.

Q. How is the molecular structure and purity of this compound confirmed in academic research?

  • Methodological Answer :

  • Structural elucidation : X-ray crystallography or NOESY NMR to confirm stereochemistry.
  • Purity assessment : HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (HRMS) for molecular weight validation .
  • Impurity profiling : LC-MS to identify byproducts from incomplete reactions or racemization .

Q. What are the primary pharmacological targets or biological systems studied for this compound?

  • Methodological Answer :

  • Receptor binding assays : Radioligand displacement studies (e.g., GABAₐ or NMDA receptors) to identify affinity.
  • Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase) using spectrophotometric methods .
  • Cell-based models : Primary neuronal cultures for neuroactivity screening .

Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during weighing/solubilization.
  • Waste disposal : Neutralization with 1M NaOH before disposal, per institutional guidelines .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during scale-up synthesis, and what analytical techniques detect trace enantiomers?

  • Methodological Answer :

  • Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC.
  • Enzymatic kinetic resolution : Lipases or esterases to selectively hydrolyze undesired enantiomers.
  • Limit of detection : Circular dichroism (CD) spectroscopy for enantiomeric excess (ee) >99% .

Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

  • Methodological Answer :

  • pH adjustment : Buffering to pH 4–6 to prevent amine hydrolysis.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage.
  • Accelerated stability testing : Forced degradation under heat/humidity (40°C/75% RH) monitored via HPLC .

Q. How are metabolic pathways and clearance mechanisms studied for this compound in preclinical models?

  • Methodological Answer :

  • In vitro metabolism : Liver microsomes or hepatocyte incubations with LC-MS/MS metabolite profiling.
  • Pharmacokinetics : IV/PO dosing in rodents, with plasma sampling and non-compartmental analysis (NCA) .
  • CYP450 inhibition : Fluorescent probes (e.g., P450-Glo™) to identify enzyme interactions.

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., known receptor agonists/antagonists).
  • Batch variability : Compare purity certificates and synthetic routes (e.g., Boc vs. Fmoc protection impacting activity) .
  • Computational modeling : Molecular docking to reconcile structural-activity discrepancies .

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